molecular formula C15H17N3OS B4267089 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide

Cat. No. B4267089
M. Wt: 287.4 g/mol
InChI Key: VPEYXWOTJHOJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in a range of diseases, including obesity, diabetes, and neurological disorders.

Mechanism of Action

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide is a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, pain, and mood. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide binds to the CB1 receptor and blocks its activation by endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC).
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of obesity, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide has been shown to reduce food intake and body weight, suggesting that it may be a promising treatment for obesity and related metabolic disorders. In addition, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide is a potent and selective antagonist of the CB1 receptor, making it a valuable tool for scientific research. Its high potency and selectivity allow for precise manipulation of the CB1 receptor, which can help elucidate its role in various physiological processes. However, like all research tools, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide has its limitations. For example, it may not accurately reflect the effects of endogenous cannabinoids, which are more complex and dynamic than exogenous cannabinoids.

Future Directions

There are many potential future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide. One area of interest is its potential therapeutic applications in obesity and related metabolic disorders. Further studies are needed to determine the optimal dosing and administration of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide in humans, as well as its long-term safety and efficacy.
Another area of interest is its potential neuroprotective effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Future studies should focus on elucidating the mechanisms underlying these effects and determining the optimal dosing and administration of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide in humans.
Overall, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide is a valuable tool for scientific research and has the potential to lead to new treatments for a range of diseases. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide has been extensively studied for its potential therapeutic applications in a range of diseases, including obesity, diabetes, and neurological disorders. In preclinical studies, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide has been shown to reduce food intake and body weight in animal models of obesity, suggesting that it may be a promising treatment for obesity and related metabolic disorders.
In addition, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide has been investigated for its potential neuroprotective effects in animal models of neurological disorders, including Alzheimer's disease and Parkinson's disease. Studies have shown that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide can reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-2-3-10-4-6-11(7-5-10)13(19)16-15-18-17-14(20-15)12-8-9-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYXWOTJHOJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.